2-Butenedioic acid, 2-phenyl-, (2Z)-

Übersicht

Beschreibung

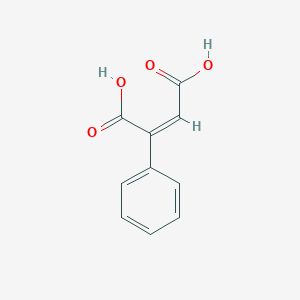

“2-Butenedioic acid, 2-phenyl-, (2Z)-”, also known as Phenylmaleic Acid, is a biochemical reagent . It has a molecular formula of C10H8O4 and a molar mass of 192.17 .

Molecular Structure Analysis

The molecular structure of “2-Butenedioic acid, 2-phenyl-, (2Z)-” is represented by the formula C10H8O4 . The compound has a density of 1.377±0.06 g/cm3 (Predicted) .Chemical Reactions Analysis

Specific chemical reactions involving “2-Butenedioic acid, 2-phenyl-, (2Z)-” are not available in the retrieved data. Butenedioic acid compounds are known to participate in a variety of chemical reactions, often serving as reactants in the synthesis of other complex compounds .Physical And Chemical Properties Analysis

“2-Butenedioic acid, 2-phenyl-, (2Z)-” has a predicted density of 1.377±0.06 g/cm3. It has a melting point of 107-108°C and a predicted boiling point of 347.8±21.0 °C . The compound has a pKa of 2.38±0.36 (Predicted) .Wissenschaftliche Forschungsanwendungen

General Properties of 2-Phenylmaleic Acid

2-Phenylmaleic acid, also known as PHENYLMALEIC ACID or (2Z)-2-phenyl-2-butenedioic acid, is a compound with the molecular formula C10H8O4 . It is a white to yellow solid .

Potential Applications in Food and Health Industries

Phenolic acids, which include 2-Phenylmaleic acid, are one of the major classes of phenolic compounds occurring as secondary metabolites in plants . They are widespread in the human diet through plant-based foods, where they contribute to sensory and functional properties . Their consumption has been associated with positive effects on human health, owing to their recognized biological activities, such as antioxidant, anti-inflammatory, antimicrobial, antidiabetic, or anticarcinogenic .

Biotechnological Production

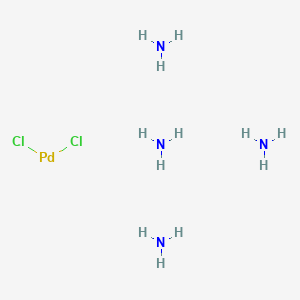

Technological and functional properties of phenolic acids have made them interesting compounds for food, pharmaceutical, and cosmetic companies . To meet the increasing research and industrial demand for these compounds, biotechnological approaches including the construction of heterologous plant or microbial systems can be an alternative for enhancing phenolic acid production or addressing pathways toward the biosynthesis of particular target compounds .

Sensing Applications

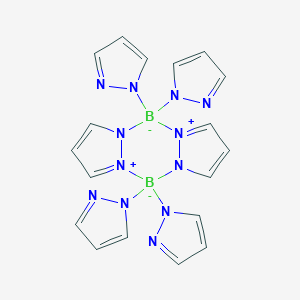

Boronic acids, which can be derived from phenolic acids like 2-Phenylmaleic acid, have been used in various sensing applications . The interactions of boronic acids with diols and strong Lewis bases as fluoride or cyanide anions lead to their utility in these applications .

Chemical Synthesis

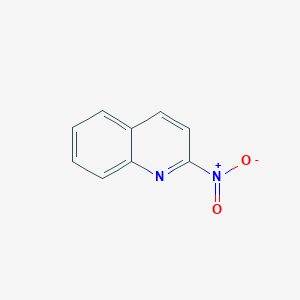

2-Phenylmaleic acid could potentially be used in chemical synthesis . Its molecular structure, which includes a phenolic ring and a carboxylic group, could make it a useful building block in the synthesis of more complex molecules . However, the specific methods of application, experimental procedures, and outcomes would depend on the specific context and goals of the research or industrial process .

Industrial Demand

Due to the technological and functional properties of phenolic acids, there is an increasing research and industrial demand for these compounds . 2-Phenylmaleic acid, as a phenolic acid, could potentially be used in various industries, including food, pharmaceutical, and cosmetic companies . However, more research is needed to fully understand and utilize the potential of 2-Phenylmaleic acid in these applications .

Use as a Laboratory Reagent

2-Phenylmaleic acid could potentially be used as a laboratory reagent . Its molecular structure, which includes a phenolic ring and a carboxylic group, could make it a useful reagent in various chemical reactions . However, the specific methods of application, experimental procedures, and outcomes would depend on the specific context and goals of the research or industrial process .

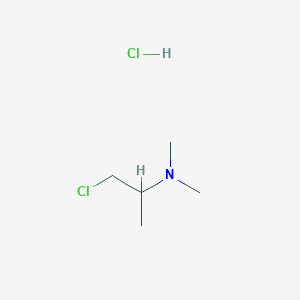

Use in Acid-Base Studies

2-Phenylmaleic acid, being an acid, could potentially be used in studies related to acids, bases, and pH . It could be used to study the properties of acids and bases, their interactions, and their effects on pH . However, more research is needed to fully understand and utilize the potential of 2-Phenylmaleic acid in these applications .

Safety And Hazards

Eigenschaften

IUPAC Name |

(Z)-2-phenylbut-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-9(12)6-8(10(13)14)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14)/b8-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNPSIAJXGEDQS-VURMDHGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C/C(=O)O)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884872 | |

| Record name | 2-Butenedioic acid, 2-phenyl-, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Butenedioic acid, 2-phenyl-, (2Z)- | |

CAS RN |

16110-98-8 | |

| Record name | (2Z)-2-Phenyl-2-butenedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16110-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenedioic acid, 2-phenyl-, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenedioic acid, 2-phenyl-, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.